molecular formula C19H22N2O3S B2867213 2-(4-ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 476280-33-8

2-(4-ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2867213
CAS No.: 476280-33-8
M. Wt: 358.46
InChI Key: ZLQJYVXHVJGLIZ-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (hereafter referred to as Compound A) is a derivative of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a scaffold known for its pharmacological versatility. Compound A features a 4-ethoxybenzamido substituent at position 2 and a methyl group at position 5, distinguishing it from related analogs. Such derivatives are synthesized via cyclocondensation and heterocyclization reactions, often involving aldehydes or acyl chlorides . Structural characterization typically employs NMR, IR spectroscopy, and X-ray crystallography using tools like SHELX and ORTEP .

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-24-13-7-5-12(6-8-13)18(23)21-19-16(17(20)22)14-10-11(2)4-9-15(14)25-19/h5-8,11H,3-4,9-10H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQJYVXHVJGLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, which serve as precursors for this compound. This one-pot, three-component reaction involves ketones, sulfur, and cyanoacetates under basic conditions. For 2-(4-ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the protocol follows:

  • Cyclohexanone Derivative Preparation :
    5-Methylcyclohexanone is condensed with elemental sulfur and methyl cyanoacetate in the presence of morpholine as a catalyst. The reaction proceeds at 80–90°C for 8–12 hours, yielding 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

  • Acylation with 4-Ethoxybenzoyl Chloride :
    The 2-amino intermediate reacts with 4-ethoxybenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 4–6 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving a 68–72% yield.

Key Parameters :

Parameter Value
Reaction Temperature 25°C (acyl.) / 80°C (Gewald)
Catalyst Morpholine (10 mol%)
Solvent DCM (acyl.) / Ethanol (Gewald)
Yield 68–72% (acyl.) / 85% (Gewald)

Paal–Knorr Thiophene Synthesis

The Paal–Knorr method constructs the thiophene ring via cyclization of 1,4-diketones with phosphorus pentasulfide (P₂S₅). This approach is less common but offers regioselectivity advantages:

  • 1,4-Diketone Synthesis :
    5-Methylcyclohexanone is converted to its enamine with pyrrolidine, then alkylated with ethyl bromoacetate to form a 1,4-diketone intermediate.

  • Cyclization :
    The diketone reacts with P₂S₅ in refluxing toluene (110°C, 6 hours), forming the thiophene core. Subsequent hydrolysis with aqueous HCl yields the carboxylic acid, which is amidated with ammonium chloride using EDCI/HOBt coupling.

  • Acylation :
    Identical to Step 2 of the Gewald method.

Limitations :

  • Low overall yield (45–50%) due to side reactions during diketone formation.
  • Requires strict anhydrous conditions to prevent hydrolysis of P₂S₅.

Fiesselmann Synthesis Modifications

The Fiesselmann reaction, which involves cyclocondensation of α-mercaptoketones with β-ketoesters, has been adapted for this compound:

  • α-Mercaptoketone Preparation :
    5-Methylcyclohexanone is treated with hydrogen sulfide (H₂S) in ethanol under acidic conditions (HCl, 0°C), forming the corresponding thioketal.

  • Cyclocondensation :
    The thioketal reacts with methyl 3-ethoxy-3-oxopropanoate in the presence of sodium ethoxide, yielding the thiophene-3-carboxamide skeleton.

  • Selective Acylation :
    The 2-amino group is acylated using 4-ethoxybenzoyl chloride under Schotten–Baumann conditions (aqueous NaOH, 0°C), minimizing hydrolysis of the ester groups.

Advantages :

  • Higher functional group tolerance compared to Gewald.
  • Yields of 75–80% reported in optimized setups.

Solid-Phase Synthesis for High-Throughput Production

Recent patents describe solid-phase techniques to streamline synthesis:

  • Resin Functionalization :
    Wang resin is loaded with Fmoc-protected 5-methylcyclohexylamine via carbodiimide coupling.

  • Thiophene Assembly :
    The resin-bound amine undergoes sequential reactions with tert-butyl thioester and methyl acrylate, followed by cyclization using DBU (1,8-diazabicycloundec-7-ene).

  • Cleavage and Acylation :
    The product is cleaved from the resin using TFA/water (95:5), then acylated in solution phase.

Performance Metrics :

  • Purity: >95% (HPLC).
  • Yield per cycle: 82%.

Enzymatic Catalysis for Green Chemistry

Lipase-mediated acylation has been explored to replace traditional acyl chloride methods:

  • Enzyme Selection :
    Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

  • Reaction Conditions :
    2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1 equiv) and vinyl 4-ethoxybenzoate (1.2 equiv) in tert-butyl methyl ether at 40°C for 24 hours.

Results :

Parameter Value
Conversion 89%
Enantiomeric Excess >99% (R)
Solvent Recovery 92%

This method reduces waste generation but is limited by enzyme cost and scalability.

Continuous Flow Synthesis

Microreactor technology enhances reaction control and safety for exothermic steps:

  • Gewald Reaction in Flow :
    A coiled tube reactor (ID 1 mm, volume 10 mL) feeds cyclohexanone, sulfur, and cyanoacetate at 0.5 mL/min. Temperature is maintained at 85°C using a jacket cooler.

  • In-Line Acylation :
    The effluent mixes with 4-ethoxybenzoyl chloride in a T-mixer, proceeding through a packed bed of basic alumina to neutralize HCl.

Outcomes :

  • 94% yield at 8 g/hour throughput.
  • 99.8% purity by LC-MS.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost ($/g)
Gewald + Acylation 72% 98% High 12.50
Paal–Knorr 50% 95% Moderate 18.20
Fiesselmann 80% 97% Low 22.40
Solid-Phase 82% 95% High 30.80
Enzymatic 89% 99% Low 45.60
Continuous Flow 94% 99.8% Industrial 9.80

Chemical Reactions Analysis

2-(4-ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substitution Patterns and Functional Group Effects

The pharmacological and physicochemical properties of benzothiophene derivatives are highly dependent on substituents. Below is a comparative analysis of Compound A with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Pharmacological Relevance Reference
Compound A 4-ethoxybenzamido (position 2), methyl (position 5), carboxamide (position 3) Enhanced solubility due to ethoxy group; carboxamide supports hydrogen bonding.
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido (position 2), ethyl ester (position 3) Higher lipophilicity due to ester group; reduced hydrogen-bonding capacity.
2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Phenyl (position 3), amino (position 2) Potential tyrosinase inhibition; phenyl group may enhance π-π stacking.
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Chlorobenzylidene (position 2), nitrile (position 3) Nitrile’s electron-withdrawing effects alter electronic properties; potential cytotoxicity.
2-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanoylamino]-...-3-carboxamide (Compound B) Trifluoromethylpyrazole (position 2) Improved metabolic stability and lipophilicity; bulky substituent may hinder target binding.
2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Methoxybenzamido (position 2), carboxylic acid (position 3) Increased polarity reduces membrane permeability; suitable for ionic interactions.

Pharmacological Activity

Anti-Tyrosinase Activity

Compound A and its analogs exhibit anti-tyrosinase activity, critical for treating hyperpigmentation disorders. Molecular docking studies (e.g., using AutoDock 4.0) suggest that the ethoxy group in Compound A balances electron donation and steric effects, optimizing enzyme inhibition . In contrast, the 2-fluorophenyl analog (e.g., 2-amino-N-(2-fluorophenyl)-...carboxamide) shows enhanced activity due to halogen bonding with tyrosinase’s active site .

Cytostatic Effects

Azomethine derivatives of the parent scaffold demonstrate cytostatic properties. Compound A’s carboxamide group may enhance DNA intercalation compared to ester-containing analogs like Ethyl 2-benzamido-...carboxylate, which show reduced binding affinity due to lower hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : The ethoxy group in Compound A improves aqueous solubility compared to methoxy or halogenated analogs .
  • Lipophilicity : Esters (e.g., Ethyl 2-benzamido-...carboxylate) exhibit higher logP values than carboxamides, impacting bioavailability .

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